molecular formula C6H12O2S B587900 3-Mercapto-3-methylbutyl-d6 Formate CAS No. 162404-32-2

3-Mercapto-3-methylbutyl-d6 Formate

Cat. No.: B587900
CAS No.: 162404-32-2
M. Wt: 154.257
InChI Key: VTAPYUYITKYXJB-WFGJKAKNSA-N
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Description

3-Mercapto-3-methylbutyl-d6 Formate is a deuterated labeled compound, specifically a formate ester of 3-Mercapto-3-methylbutyl. The deuterium labeling is used to trace and study the pharmacokinetics and metabolic profiles of drugs. This compound is primarily used in scientific research and drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mercapto-3-methylbutyl-d6 Formate involves the deuteration of 3-Mercapto-3-methylbutyl Formate. The process typically includes the following steps:

    Esterification: The reaction of the deuterated 3-Mercapto-3-methylbutyl with formic acid to form the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Mercapto-3-methylbutyl-d6 Formate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The formate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products

Scientific Research Applications

3-Mercapto-3-methylbutyl-d6 Formate is widely used in scientific research, including:

    Chemistry: As a tracer in studying reaction mechanisms and kinetics.

    Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: In drug development to study the pharmacokinetics and metabolic profiles of new drugs.

    Industry: In the production of deuterated compounds for various applications

Mechanism of Action

The mechanism of action of 3-Mercapto-3-methylbutyl-d6 Formate involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms allow for precise tracking using mass spectrometry or nuclear magnetic resonance spectroscopy. This helps in understanding the metabolic pathways and pharmacokinetics of drugs .

Comparison with Similar Compounds

Similar Compounds

    3-Mercapto-3-methylbutyl Formate: The non-deuterated version of the compound.

    3-Mercapto-3-methylbutanol: The alcohol form of the compound.

    3-Mercaptohexyl Formate: A similar ester with a longer carbon chain.

Uniqueness

3-Mercapto-3-methylbutyl-d6 Formate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research .

Properties

IUPAC Name

[4,4,4-trideuterio-3-sulfanyl-3-(trideuteriomethyl)butyl] formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-6(2,9)3-4-8-5-7/h5,9H,3-4H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAPYUYITKYXJB-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOC=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCOC=O)(C([2H])([2H])[2H])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857974
Record name 3-(~2~H_3_)Methyl-3-sulfanyl(4,4,4-~2~H_3_)butyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162404-32-2
Record name 3-(~2~H_3_)Methyl-3-sulfanyl(4,4,4-~2~H_3_)butyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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